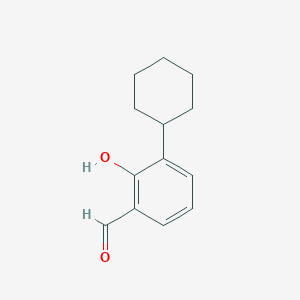

3-Cyclohexyl-2-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSMURKCUUBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503409 | |

| Record name | 3-Cyclohexyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-33-5 | |

| Record name | 3-Cyclohexyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclohexyl 2 Hydroxybenzaldehyde and Its Precursors

Strategies for Introducing the Cyclohexyl Moiety onto the Salicylaldehyde (B1680747) Scaffold

Cyclization Reactions

Cyclization reactions offer a powerful method for constructing the cyclohexyl ring directly onto the aromatic core. numberanalytics.com These intramolecular processes are driven by the formation of a new bond between two atoms within a linear precursor, leading to a cyclic compound. numberanalytics.com The thermodynamic stability of the resulting ring and the kinetic favorability of the cyclization process are crucial factors for success. numberanalytics.com

One notable approach involves the intramolecular Claisen reaction. For instance, the cyclization of methyl 5-oxo-[6-¹³C]-hexanoate to [2-¹³C]-cyclohexane-1,3-dione has been achieved using potassium tert-butoxide as a base. whiterose.ac.uk This dione (B5365651) can then be aromatized to a resorcinol (B1680541) derivative, which can be further functionalized to the desired salicylaldehyde. whiterose.ac.uk

Radical cyclizations have also emerged as a potent tool in organic synthesis, allowing for the formation of complex polycyclic systems. nih.gov These reactions often proceed with high functional group tolerance and can be programmed into cascade sequences to rapidly build molecular complexity. nih.gov For example, a tertiary radical can be generated and subsequently cyclize onto a pendant enal π-system in a 6-exo-trig fashion. nih.gov Another example involves a tandem 8-endo-trig/5-exo-trig radical cyclization cascade to forge the entire ophiobolin skeleton. nih.gov

Direct Substitution Approaches

Direct substitution methods involve the direct attachment of a pre-existing cyclohexyl group to the salicylaldehyde framework. Friedel-Crafts alkylation is a classic example, where a cyclohexyl halide or cyclohexene (B86901) is reacted with a phenol (B47542) derivative in the presence of a Lewis acid catalyst. However, this method can suffer from issues of regioselectivity and polyalkylation.

A more controlled approach involves the use of organometallic reagents. For instance, a cyclohexyl Grignard or organolithium reagent could potentially be coupled with a suitably functionalized salicylaldehyde derivative, such as a halogenated precursor.

Functional Group Interconversion Pathways for Ortho-Hydroxyl and Aldehyde Moieties

The synthesis of 3-Cyclohexyl-2-hydroxybenzaldehyde often requires the strategic manipulation of the ortho-hydroxyl and aldehyde functionalities. Several well-established functional group interconversions are employed.

The formylation of a phenol is a common method to introduce the aldehyde group. Classic named reactions for ortho-selective formylation include the Duff reaction and the Reimer–Tiemann reaction. wikipedia.org The Reimer–Tiemann reaction, for example, involves refluxing a phenol and sodium hydroxide (B78521) with chloroform (B151607). researchgate.net An improved procedure using aqueous ethyl alcohol has been reported to increase the yield of the ortho-isomer and simplify purification. researchgate.net

Conversely, an existing aldehyde can be converted to a hydroxyl group via the Dakin reaction, which utilizes hydrogen peroxide. wikipedia.org The hydroxyl group can also be introduced via the Baeyer-Villiger oxidation of a formyl group to a formate (B1220265) ester, followed by hydrolysis. whiterose.ac.uk

The interconversion of other functional groups can also be a key step. For example, a nitro group can be reduced to an amine, which is then converted to a hydroxyl group via diazotization and hydrolysis. wikipedia.org The conversion of a hydroxyl group to a halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu These halides can then be displaced by other nucleophiles. vanderbilt.edu

| Interconversion | Reagents/Reaction | Purpose |

| Phenol to Aldehyde (ortho) | Reimer–Tiemann Reaction, Duff Reaction | Introduction of the aldehyde group |

| Aldehyde to Hydroxyl | Dakin Reaction (H₂O₂) | Conversion of aldehyde to phenol |

| Formyl to Hydroxyl | Baeyer-Villiger Oxidation, Hydrolysis | Two-step conversion to a hydroxyl group |

| Nitro to Hydroxyl | Reduction, Diazotization, Hydrolysis | Indirect introduction of a hydroxyl group |

| Hydroxyl to Halide | Thionyl chloride, Phosphorus tribromide | Activation for nucleophilic displacement |

Multicomponent Reaction Paradigms in the Synthesis of this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of derivatives of salicylaldehydes.

One prominent example is the three-component reaction of a salicylaldehyde, an amine, and a compound with an active methylene (B1212753) group, such as diethyl malonate. researchgate.netresearchgate.net This reaction can be catalyzed by various systems, including piperidine-iodine or Ni-NiO nanoparticles, to produce coumarin-3-carboxamides. researchgate.netresearchgate.net These reactions are often performed in environmentally friendly solvents like ethanol. researchgate.net

The Petasis reaction, a borono-Mannich reaction, is another versatile MCR that can be used to synthesize complex molecules. nih.gov While not directly applied to this compound in the provided context, its principles could be adapted for the synthesis of its derivatives.

| Multicomponent Reaction | Reactants | Product Type | Catalyst/Conditions |

| Coumarin-3-carboxamide synthesis | Salicylaldehyde, Amine, Diethyl malonate | Coumarin-3-carboxamides | Piperidine-Iodine, Ni-NiO nanoparticles / Ethanol |

| Povarov Reaction | Aniline, Aldehyde, Dienophile | Tetrahydroquinolines | Trifluoroacetic acid |

| Doebner Reaction | Pyruvic acid, Aniline, Benzaldehyde (B42025) | Quinolines | Not specified |

Optimization of Reaction Conditions and Yields for Lab-Scale Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the laboratory-scale synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the Reimer–Tiemann reaction for the synthesis of 2-hydroxybenzaldehyde, using 40% aqueous ethyl alcohol as the solvent has been shown to improve the yield of the desired ortho-isomer and eliminate the need for steam distillation. researchgate.net The use of ultrasound has also been reported to significantly improve yields in this reaction. researchgate.net

In multicomponent reactions, the catalyst plays a pivotal role. The use of a piperidine-iodine dual catalyst system in the synthesis of coumarin-3-carboxamides offers advantages such as being metal-free and requiring a simple workup. researchgate.net The loading of the catalyst is also a critical factor to be optimized. researchgate.net

The choice of solvent can also dramatically influence the outcome of a reaction. For example, glycerol (B35011) has been explored as a benign and effective solvent for certain multicomponent reactions. eurjchem.com

Synthetic Routes to Isomeric and Structural Analogs of this compound

The synthesis of isomers and structural analogs of this compound allows for the exploration of structure-activity relationships. For example, 3-chloro-2-hydroxybenzaldehyde (B16314) and 3-chloro-5-cyclohexyl-2-hydroxybenzaldehyde (B12007914) are commercially available analogs. sigmaaldrich.com

The synthesis of 3-hydroxybenzaldehyde (B18108), an isomer, can be achieved from 3-nitrobenzaldehyde (B41214) through a sequence of nitro group reduction, diazotization of the resulting amine, and subsequent hydrolysis. wikipedia.org

Analogs with different substituents on the cyclohexyl ring or the aromatic core can be prepared by employing appropriately substituted starting materials. For instance, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs have been synthesized by reacting 3-cyclohexyl-2-thioxothiazolidin-4-one with various substituted benzaldehydes. nih.gov

Chemical Transformations and Reactivity Profiles of 3 Cyclohexyl 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Condensation Reactions: Imines, Schiff Bases, and Hydrazones Formation

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with primary amines and related compounds to form new carbon-nitrogen double bonds.

Imines and Schiff Bases: Condensation of 3-Cyclohexyl-2-hydroxybenzaldehyde with primary amines yields imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by an acid or base and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N bond. For instance, the reaction with 4-amino-3-hydroxy benzoic acid results in the formation of 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid. semanticscholar.org Similarly, condensation with 2-aminophenol (B121084) and 3-aminophenol (B1664112) also yields corresponding Schiff bases. nih.gov These reactions are fundamental in the synthesis of various organic ligands used in coordination chemistry. researchgate.netscience.gov

Hydrazones: The reaction with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. organic-chemistry.orgnih.gov This condensation is analogous to imine formation and is often used for the characterization and derivatization of aldehydes. The formation of hydrazones from aldehydes and hydrazides is a well-established synthetic route. mdpi.com For example, the reaction of an aldehyde with cyanoacetyl hydrazine can produce a hydrazide-hydrazone derivative. nih.gov

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine/Schiff Base | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |

| Hydrazine (H₂N-NH₂) | Hydrazone | R'-CHO + H₂N-NH₂ ⇌ R'-CH=N-NH₂ + H₂O |

| Substituted Hydrazine | Substituted Hydrazone | R'-CHO + H₂N-NH-R ⇌ R'-CH=N-NH-R + H₂O |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde group in this compound would yield 3-Cyclohexyl-2-hydroxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Benedict's solution. The choice of oxidant is crucial to avoid unwanted side reactions, such as the oxidation of the phenolic hydroxyl group or the cyclohexyl ring. For instance, oxidation of propan-1-ol with alkaline KMnO4 solution is a known reaction. learncbse.in

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-Cyclohexyl-2-hydroxybenzyl alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Ni, Pd, Pt) can also be employed. learncbse.in

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | 3-Cyclohexyl-2-hydroxybenzoic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | 3-Cyclohexyl-2-hydroxybenzyl alcohol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can undergo reactions typical of phenols, such as alkylation, acylation, and proton transfer.

Alkylation and Acylation Reactions

Alkylation: The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other alkylating agents in a Williamson-type ether synthesis to form an ether.

Acylation: Similarly, the phenoxide ion can react with acyl halides or anhydrides to form esters. This reaction is often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) (Schotten-Baumann reaction).

Proton Transfer Processes and Acidity Studies

The hydroxyl group imparts acidic properties to the molecule. The acidity, or pKa, is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-withdrawing aldehyde group ortho to the hydroxyl group is expected to increase its acidity compared to phenol (B47542) itself, due to the stabilization of the resulting phenoxide ion through resonance and inductive effects. For comparison, the pKa of 3-hydroxybenzaldehyde (B18108) is reported as 8.98 at 25 °C. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo substitution reactions, with the regioselectivity being directed by the existing substituents.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich benzene rings. masterorganicchemistry.comlibretexts.orgyoutube.com However, the presence of the electron-withdrawing aldehyde group can make the ring more susceptible to NAS, particularly at the positions ortho and para to it, should a suitable leaving group be present on the ring. chadsprep.commasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex intermediate. libretexts.org

Reactions Modifying the Cyclohexyl Substituent

The chemical modification of the cyclohexyl group in this compound is not extensively documented in the literature. However, based on the known reactivity of cyclohexylarenes, several transformations can be anticipated. These reactions primarily target the conversion of the saturated carbocyclic ring into other functional groups or its aromatization.

Dehydrogenation to form 3-Phenyl-2-hydroxybenzaldehyde:

One of the most significant potential reactions of the cyclohexyl substituent is its dehydrogenation to form a phenyl group, yielding 3-phenyl-2-hydroxybenzaldehyde. This transformation converts the cyclohexyl moiety into an aromatic ring, significantly altering the electronic and steric properties of the molecule. This aromatization is a thermodynamically favorable process. nih.gov

Catalytic dehydrogenation is a common method for this type of transformation, often employing transition metal catalysts such as palladium, platinum, or nickel, typically on a support like alumina (B75360) or carbon. chempap.orgresearchgate.net The reaction is generally carried out at elevated temperatures. chempap.org The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield. For instance, palladium-based catalysts have been shown to be effective for the dehydrogenation of cyclohexanones to phenols. nih.govresearchgate.netrsc.org

| Catalyst System | Oxidant/Conditions | Product | Reference |

| Pd(TFA)₂ / Cu(OAc)₂ | O₂ (1 atm), PivOH, 110 °C | Corresponding Phenol | rsc.org |

| Pd/C | 70–80 vol% N₂, 20–30 vol% H₂ | Phenol | researchgate.net |

| Cu/Al₂O₃ | High Temperature | Aromatic Hydrocarbon | chempap.org |

Oxidation of the Benzylic Position:

The carbon atom of the cyclohexyl ring directly attached to the benzene ring is a benzylic position. This position is susceptible to oxidation due to the stabilization of the resulting radical or cationic intermediates by the adjacent aromatic ring. masterorganicchemistry.comlibretexts.orgopenstax.org Oxidation of this benzylic C-H bond can lead to the formation of a hydroxyl group or a ketone.

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used, although these harsh conditions might also affect the aldehyde and hydroxyl groups on the aromatic ring. masterorganicchemistry.comlibretexts.orgopenstax.org More selective oxidation methods, potentially using milder reagents or catalytic systems, would be necessary to favor the formation of 3-(1-hydroxycyclohexyl)-2-hydroxybenzaldehyde or 3-(1-oxocyclohexyl)-2-hydroxybenzaldehyde. The mechanism of such oxidations often involves the formation of a benzylic radical as an intermediate. masterorganicchemistry.comlibretexts.orgopenstax.org

| Oxidant | Product Type | Mechanistic Feature | Reference |

| KMnO₄ / H₂O | Benzoic Acid (from alkylbenzene) | Benzylic Radical Intermediate | libretexts.orgopenstax.org |

| m-CPBA / NiO | Cyclohexanone and Cyclohexanol (from cyclohexane) | Nickel-oxo species, Radical mechanism | nih.gov |

| Bis(methanesulfonyl) peroxide | Benzylic Alcohol | Proton-Coupled Electron Transfer (PCET) | nih.gov |

Rearrangement Reactions:

Under specific conditions, particularly those involving radical intermediates, the cyclohexyl ring could potentially undergo rearrangement. For instance, studies on related systems have shown that substituted cyclohexyl radicals can rearrange to form cyclopentylmethyl radicals. nih.gov This type of ring contraction occurs through a sequence of ring-opening and ring-closure steps. nih.gov The presence of stabilizing groups on the ring can influence the favorability of such rearrangements. nih.gov However, the application of such a reaction to this compound is speculative and would require specific radical-initiating conditions.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of the chemical transformations of this compound.

Mechanism of Catalytic Dehydrogenation:

The catalytic dehydrogenation of cyclohexylarenes over metal surfaces is a complex heterogeneous process. The generally accepted mechanism involves the following key steps: chempap.orgyoutube.comyoutube.com

Adsorption: The cyclohexyl-containing molecule adsorbs onto the surface of the metal catalyst.

Dissociative Chemisorption: The C-H bonds of the cyclohexyl ring are sequentially broken, with hydrogen atoms binding to the catalyst surface.

Surface Migration: The adsorbed hydrocarbon fragment and hydrogen atoms can migrate on the catalyst surface.

Desorption: The aromatic product (3-phenyl-2-hydroxybenzaldehyde) desorbs from the surface.

Recombinative Desorption of Hydrogen: The adsorbed hydrogen atoms recombine to form H₂ gas, which then desorbs from the catalyst surface.

The rate-determining step can vary depending on the specific catalyst and reaction conditions, but it is often one of the C-H bond activation steps.

Mechanism of Benzylic Oxidation:

The oxidation of the benzylic C-H bond in this compound can proceed through different mechanisms depending on the oxidant and catalyst used.

Radical Mechanism: With strong oxidants like KMnO₄ or under radical-initiating conditions, the reaction likely proceeds via a benzylic radical. masterorganicchemistry.comlibretexts.orgopenstax.org

Initiation: Abstraction of a hydrogen atom from the benzylic position by the oxidant to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring.

Propagation: The benzylic radical reacts with the oxidant (or another species) to form an oxygenated intermediate.

Termination: Various radical combination reactions can terminate the process.

Metal-Catalyzed Oxidation: In the presence of transition metal catalysts, such as those based on manganese or cobalt, the mechanism can involve high-valent metal-oxo species. nih.govrsc.org

The metal catalyst is oxidized to a high-valent state by the primary oxidant (e.g., H₂O₂ or a peracid).

The active metal-oxo species then abstracts a hydrogen atom from the benzylic position.

The resulting benzylic radical is then further oxidized or reacts with other species to form the final product.

Proton-Coupled Electron Transfer (PCET): For some selective oxidation systems, a PCET mechanism has been proposed. nih.gov In this mechanism, the electron and proton are transferred in a concerted or stepwise manner from the benzylic C-H bond to the oxidant, which can lead to higher selectivity for mono-oxygenation. nih.gov

Coordination Chemistry of 3 Cyclohexyl 2 Hydroxybenzaldehyde As a Ligand System

Design Principles for Metal Complexation by Salicylaldehyde (B1680747) Derivatives

The coordination of metal ions by salicylaldehyde derivatives is governed by several key principles. These ligands typically act as bidentate chelating agents, coordinating to a metal center through the deprotonated phenolate (B1203915) oxygen and the carbonyl oxygen. The formation of a stable six-membered chelate ring is a primary driving force for this coordination mode.

The electronic properties of substituents on the salicylaldehyde ring play a crucial role in the stability and reactivity of the resulting metal complexes. Electron-donating groups enhance the electron density on the donor oxygen atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, potentially leading to weaker coordination. The cyclohexyl group in 3-Cyclohexyl-2-hydroxybenzaldehyde is generally considered to be an electron-donating group through an inductive effect, which would be expected to enhance the coordinating ability of the phenolate and carbonyl oxygens.

Steric factors also significantly influence metal complexation. Bulky substituents, such as the cyclohexyl group at the 3-position, can impose steric hindrance around the coordination site. This steric pressure can affect the coordination number and geometry of the resulting complex, potentially favoring lower coordination numbers or distorted geometries compared to complexes with less bulky ligands. nih.gov The steric bulk can also influence the stability of the complex by preventing the close approach of solvent molecules or other coordinating species.

Synthesis of Coordination Complexes Utilizing this compound

The synthesis of coordination complexes with this compound can be achieved through two primary routes: the formation of Schiff base ligands followed by complexation, or direct coordination of the aldehyde with the metal center.

A common and versatile method for modifying salicylaldehyde ligands is through the condensation reaction of the aldehyde group with a primary amine to form a Schiff base, also known as an imine. recentscientific.comresearchgate.net This reaction creates a new ligand with an expanded coordination sphere, often with additional donor atoms from the amine precursor. The general reaction involves refluxing equimolar amounts of this compound and a suitable primary amine in a solvent such as ethanol. recentscientific.comprimescholars.com

The resulting Schiff base ligand can then be used to chelate metal ions. The coordination typically involves the phenolate oxygen and the imine nitrogen, forming a stable six-membered chelate ring. If the amine precursor contains additional donor groups (e.g., hydroxyl, carboxyl, or another amino group), the Schiff base can act as a tridentate or tetradentate ligand, leading to the formation of more complex coordination architectures. nih.govscirp.org The synthesis of metal complexes from Schiff base ligands generally involves reacting the pre-formed ligand with a metal salt in a suitable solvent. recentscientific.com

Table 1: Representative Conditions for Schiff Base Formation from Salicylaldehyde Derivatives

| Salicylaldehyde Derivative | Amine | Solvent | Reaction Conditions | Reference |

| Salicylaldehyde | 3-Amino benzoic acid | Ethanol | Reflux | srce.hr |

| Salicylaldehyde | Aniline | Water | Stirred at room temperature | recentscientific.com |

| Salicylaldehyde | Ethylene diamine | Water | Stirred at room temperature | recentscientific.com |

| Salicylaldehyde | Morpholine thio-hydrazone | Ethanol | Reflux for 6 hours | primescholars.com |

While the use of Schiff base derivatives is more common, direct coordination of this compound with metal centers is also possible. In this approach, the ligand coordinates to the metal ion through the phenolate oxygen and the carbonyl oxygen. This is often achieved by reacting the salicylaldehyde derivative with a metal salt in the presence of a base to deprotonate the phenolic hydroxyl group. The steric bulk of the cyclohexyl group at the 3-position might influence the number of ligands that can coordinate to a single metal center.

Stoichiometry and Geometry of Metal-3-Cyclohexyl-2-hydroxybenzaldehyde Complexes

The stoichiometry and geometry of metal complexes with salicylaldehyde-based ligands are highly dependent on the nature of the metal ion, the denticity of the ligand (bidentate for the aldehyde, or higher for its Schiff base derivatives), and the steric constraints imposed by the substituents.

For bidentate salicylaldehyde ligands, common stoichiometries are 1:2 (metal:ligand), leading to tetrahedral or square planar geometries for divalent metal ions. srce.hr For instance, Cu(II) complexes with salicylaldehyde Schiff bases often exhibit a distorted square planar geometry. researchgate.net In the case of Schiff bases derived from diamines, a single tetradentate ligand can wrap around a metal ion to form a 1:1 complex, often with a square planar or distorted tetrahedral geometry. rsc.org

The bulky cyclohexyl group in this compound is expected to have a significant impact on the resulting geometry. The steric hindrance may prevent the formation of higher-coordinate complexes and could lead to distortions from ideal geometries. For instance, in complexes with large ligands, a competition between trigonal bipyramidal and square pyramidal geometries can be observed. researchgate.net

Table 2: Examples of Geometries in Metal Complexes with Salicylaldehyde Schiff Base Ligands

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Geometry | Reference |

| Cu(II) | Bidentate Schiff base | 1:2 | Tetrahedral | srce.hr |

| Ni(II) | Bidentate Schiff base | 1:2 | Octahedral | srce.hr |

| Cr(III) | Bidentate Schiff base | 1:2 | Octahedral | srce.hr |

| Fe(III) | Tetradentate Schiff base | 1:1 (dimeric) | Five-co-ordinate | rsc.org |

| Co(II) | Bidentate Schiff base | 1:2 | Tetrahedral | srce.hr |

| Zn(II) | Bidentate Schiff base | 1:2 | Tetrahedral | srce.hr |

| Co(II) | Tetradentate Schiff base | 1:1 | Distorted Trigonal-bipyramidal | researchgate.net |

| Zn(II) | Tetradentate Schiff base | 1:1 | Distorted Trigonal-bipyramidal | researchgate.net |

Note: This table presents data for various salicylaldehyde Schiff base complexes to illustrate common geometries. The specific geometry of complexes with this compound or its derivatives would require experimental determination.

Influence of Metal Center Identity on Coordination Mode and Complex Stability

For example, first-row transition metals such as Cu(II), Ni(II), and Co(II) readily form stable complexes with salicylaldehyde-based ligands. Cu(II) often favors a square planar geometry, while Ni(II) can adopt both square planar (low-spin) and octahedral (high-spin) geometries depending on the ligand field strength. Co(II) typically forms tetrahedral or octahedral complexes. The stability of these complexes generally follows the Irving-Williams series.

Lanthanide ions, with their larger ionic radii and higher coordination numbers, can also form complexes with salicylaldehyde derivatives. scirp.org In these complexes, the ligands may adopt different coordination modes or multiple ligand molecules may coordinate to the metal center to satisfy its coordination requirements. The electronic effect of the cyclohexyl group, being electron-donating, is expected to enhance the stability of complexes with a variety of metal ions. researchgate.net

Magnetic Properties of Paramagnetic Metal Complexes

Metal complexes with unpaired electrons exhibit paramagnetism, and the study of their magnetic properties provides valuable insights into their electronic structure and geometry. The magnetic moment of a complex is dependent on the number of unpaired electrons and, in some cases, the orbital contribution to the magnetic moment.

For transition metal complexes with salicylaldehyde-based ligands, the magnetic properties are determined by the d-electron configuration of the metal ion and the geometry of the complex. For instance, octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are typically diamagnetic. Tetrahedral Co(II) complexes are paramagnetic with three unpaired electrons. dalalinstitute.com

The substituent on the salicylaldehyde ring can influence the ligand field strength, which in turn can affect the spin state of the metal ion in certain cases (spin-crossover). However, for many first-row transition metals in common geometries, the number of unpaired electrons is determined primarily by the metal's oxidation state and the coordination number. The magnetic susceptibility of lanthanide complexes is more complex due to significant spin-orbit coupling. researchgate.net

Table 3: Expected Magnetic Moments for Paramagnetic Metal Complexes with Salicylaldehyde-Type Ligands

| Metal Ion | d-electron configuration | Geometry | Number of Unpaired Electrons | Calculated Spin-Only Magnetic Moment (μ_so) (B.M.) |

| Cr(III) | d³ | Octahedral | 3 | 3.87 |

| Mn(II) | d⁵ | Octahedral (high-spin) | 5 | 5.92 |

| Fe(III) | d⁵ | Octahedral (high-spin) | 5 | 5.92 |

| Co(II) | d⁷ | Octahedral (high-spin) | 3 | 3.87 |

| Co(II) | d⁷ | Tetrahedral | 3 | 3.87 |

| Ni(II) | d⁸ | Octahedral | 2 | 2.83 |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | 1.73 |

Note: This table provides theoretical spin-only magnetic moments. Experimental values can deviate due to orbital contributions and other factors. The specific ligand environment can influence the spin state in some cases.

Spectroscopic Signatures of Complexation (beyond basic identification)

The coordination of this compound to a metal center induces significant and characteristic changes in its spectroscopic properties. These changes, observable in infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra, provide valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complex. While the free ligand exhibits spectral features characteristic of its phenolic hydroxyl, aldehydic carbonyl, and cyclohexyl groups, complexation alters the electronic environment and vibrational modes of these functionalities.

Infrared (IR) Spectroscopy

Upon complexation, the IR spectrum of this compound or its Schiff base derivatives displays notable shifts in key vibrational frequencies. The broad absorption band corresponding to the phenolic O-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹ in the free ligand, disappears in the spectra of the metal complexes. This disappearance is a strong indication of the deprotonation of the hydroxyl group upon its coordination to the metal ion.

A significant shift is also observed for the C=O (aldehyde) or C=N (azomethine) stretching vibration. In the free ligand, the ν(C=O) band is present, while in its Schiff base derivatives, a characteristic ν(C=N) band appears, usually in the region of 1620-1640 cm⁻¹. Upon coordination to a metal ion, this band typically shifts to a lower frequency (1570-1610 cm⁻¹). This shift to lower wavenumbers suggests a decrease in the bond order of the C=N group due to the donation of electron density from the nitrogen atom to the metal center, thus confirming the involvement of the azomethine nitrogen in coordination.

Furthermore, the formation of new, non-ligand bands in the far-IR region of the spectra of the complexes provides direct evidence of metal-ligand bond formation. These bands, which are absent in the spectrum of the free ligand, can be assigned to the M-O and M-N stretching vibrations, typically appearing in the ranges of 450-550 cm⁻¹ and 400-500 cm⁻¹, respectively.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(O-H) phenolic | ~3200-3400 | Absent | Deprotonation and coordination of the phenolic oxygen |

| ν(C=N) azomethine | ~1620-1640 | ~1570-1610 (Shift to lower frequency) | Coordination of the azomethine nitrogen to the metal ion |

| ν(M-O) | Absent | ~450-550 | Formation of a metal-oxygen bond |

| ν(M-N) | Absent | ~400-500 | Formation of a metal-nitrogen bond |

| Note: The exact wavenumbers can vary depending on the specific metal ion and the overall structure of the complex. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectra of this compound and its Schiff base complexes provide information about the electronic transitions within the molecule and the geometry of the coordination sphere. The free ligand typically exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and the C=N chromophore.

Upon complexation, these bands may undergo a shift in wavelength (hypsochromic or bathochromic shift) and a change in intensity. For instance, the n→π* transition of the azomethine group often shifts upon coordination. More significantly, new absorption bands can appear in the visible region of the spectrum for transition metal complexes. These new bands are generally attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions.

The position and number of these d-d transition bands are indicative of the coordination geometry of the metal ion. For example, Cu(II) complexes with square-planar or distorted octahedral geometries will exhibit characteristic d-d transitions. Similarly, the electronic spectra of Ni(II) complexes can distinguish between square-planar (typically diamagnetic) and octahedral (typically paramagnetic) geometries.

| Complex Type | Typical Absorption Bands (nm) | Assignment | Inferred Geometry |

| Schiff Base Ligand | ~250-270, ~310-330 | π→π, n→π | - |

| Cu(II) Complex | ~400-700 | d-d transitions | Square-planar or Octahedral |

| Ni(II) Complex | Variable | d-d transitions | Square-planar or Octahedral |

| Note: The specific λmax values are highly dependent on the metal ion, the solvent, and the specific ligand structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the coordination of the ligand. In the ¹H NMR spectrum of a Schiff base derived from this compound, the signal corresponding to the phenolic -OH proton, which is typically observed as a broad singlet at a downfield chemical shift, disappears upon complexation due to deprotonation.

| Proton | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) | Interpretation |

| Phenolic -OH | Present (e.g., ~13.0) | Absent | Deprotonation and coordination |

| Azomethine -CH=N- | Present (e.g., ~8.5) | Shifted (typically downfield) | Coordination of azomethine nitrogen |

| Aromatic & Cyclohexyl -CH | Present | Shifted | Change in electronic environment |

| Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and the specific metal ion. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 3-Cyclohexyl-2-hydroxybenzaldehyde, offering precise insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the cyclohexyl protons. The aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region. The aldehyde proton is characteristically observed as a singlet further downfield due to the electron-withdrawing nature of the carbonyl group. The hydroxyl proton signal is often broad and its chemical shift can be concentration-dependent. The protons of the cyclohexyl group resonate in the upfield region as a series of complex multiplets.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the aldehyde group appears at a characteristic downfield position. The carbon atoms of the benzene ring show distinct resonances, with the carbon attached to the hydroxyl group appearing at a lower chemical shift compared to the others. The carbons of the cyclohexyl ring are observed in the aliphatic region of the spectrum.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (CHO) | 9.86 | s | - |

| Aromatic (C4-H) | 7.45 | dd | 7.7, 1.7 |

| Aromatic (C6-H) | 7.41 | dd | 7.7, 1.7 |

| Aromatic (C5-H) | 6.95 | t | 7.7 |

| Cyclohexyl (CH) | 3.25 | m | - |

| Cyclohexyl (CH₂) | 1.25-1.88 | m | - |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 196.8 |

| Aromatic (C2) | 160.5 |

| Aromatic (C4) | 136.9 |

| Aromatic (C6) | 132.5 |

| Aromatic (C3) | 128.8 |

| Aromatic (C1) | 120.2 |

| Aromatic (C5) | 119.1 |

| Cyclohexyl (CH) | 36.8 |

| Cyclohexyl (CH₂) | 34.5 |

| Cyclohexyl (CH₂) | 26.8 |

| Cyclohexyl (CH₂) | 26.0 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of the atoms. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the aromatic ring and the cyclohexyl group. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C NMR signals.

The choice of solvent can influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as the hydroxyl proton. In polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the hydroxyl proton signal is expected to shift downfield and may become sharper compared to its appearance in a non-polar solvent like CDCl₃. This is due to the formation of intermolecular hydrogen bonds between the solute and the solvent.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

The IR spectrum of this compound shows a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, strong band around 1650 cm⁻¹ corresponds to the C=O stretching of the aldehyde group. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group appear in the 2950-2850 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, as are the aromatic ring vibrations.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3400-3200 | Strong, Broad |

| Aromatic (C-H) | Stretching | 3100-3000 | Medium |

| Aliphatic (C-H) | Stretching | 2950-2850 | Strong |

| Aldehyde (C=O) | Stretching | ~1650 | Strong |

| Aromatic (C=C) | Stretching | 1600-1450 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of the molecule upon ionization. For this compound (C₁₃H₁₆O₂), the expected exact mass is approximately 204.1150 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this type of molecule may include the loss of the aldehyde group (CHO), loss of fragments from the cyclohexyl ring, and cleavage of the bond between the aromatic ring and the cyclohexyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl group of the aldehyde. The position and intensity of these bands can be influenced by the solvent polarity. These spectroscopic features are also useful for studying the formation of metal complexes, where changes in the absorption bands can indicate coordination of the ligand to a metal center.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

Bond Lengths, Angles, and Torsion Angles

No experimental data is available.

Intermolecular Interactions and Crystal Packing

No experimental data is available.

Chirality and Diastereomeric Purity Determination

No experimental data is available.

A comprehensive and scientifically accurate article on the X-ray crystallographic analysis of this compound is contingent upon the future publication of its crystal structure.

Theoretical and Computational Studies on 3 Cyclohexyl 2 Hydroxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and molecular geometry of 3-Cyclohexyl-2-hydroxybenzaldehyde. These theoretical approaches provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. numberanalytics.com For this compound, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and energetic stability. A common functional used for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This hybrid functional has been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems.

Theoretical studies on similar substituted salicylaldehydes have successfully employed DFT to analyze their molecular structure and properties. researchgate.net These studies confirm that DFT is a reliable method for obtaining high-quality results that often show good agreement with experimental values. researchgate.net

Basis Set Selection and Computational Methodologies

The choice of basis set is crucial for the accuracy of DFT calculations. For a molecule like this compound, which contains carbon, hydrogen, and oxygen atoms, Pople-style basis sets are commonly employed. A basis set such as 6-311++G(d,p) is often used for geometry optimization and energy calculations. nih.gov The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen atoms and the delocalized π-system of the benzene (B151609) ring, while the polarization functions (d,p) allow for more flexibility in the spatial description of the orbitals.

The general computational methodology involves starting with an initial guess for the molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface. This optimization is typically performed in the gas phase or with the inclusion of a solvent model to simulate more realistic conditions.

Conformational Analysis and Energy Landscapes

The presence of the flexible cyclohexyl group attached to the rigid benzaldehyde (B42025) framework suggests that this compound can exist in multiple conformations. The orientation of the cyclohexyl ring with respect to the phenyl ring, as well as the chair, boat, and twist-boat conformations of the cyclohexyl ring itself, contribute to a complex energy landscape.

Computational studies on sterically hindered molecules, such as those with tert-butyl groups, have shown that dispersion interactions can play a significant role in stabilizing certain conformations. ethz.ch For this compound, a thorough conformational search is necessary to identify the global minimum energy structure and other low-energy conformers. This is often achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each starting structure. The relative energies of the different conformers can then be used to determine their populations at a given temperature according to the Boltzmann distribution.

Investigation of Intramolecular Interactions, including Hydrogen Bonding

A key feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the aldehyde group. libretexts.orgacs.org This type of hydrogen bond is known as a Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the bond is enhanced by the delocalization of π-electrons in the chelate ring formed by the hydrogen bond. nih.gov

The strength of this intramolecular hydrogen bond can be evaluated computationally by analyzing the O-H···O bond distance, the O-H-O bond angle, and the vibrational frequency of the O-H stretching mode. nih.gov Theoretical methods, such as the 'hb and out' model, where the energy difference between the hydrogen-bonded form and an open form (with the OH group rotated 180°) is calculated, can provide an estimate of the hydrogen bond energy. nih.gov Studies on related salicylaldehyde (B1680747) derivatives have shown that substituents on the aromatic ring can modulate the strength of this intramolecular hydrogen bond. acs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis can provide insights into its reactivity towards nucleophiles and electrophiles. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of the HOMO and LUMO. numberanalytics.com Studies on similar salicylaldehyde derivatives have shown HOMO-LUMO gaps in the range of 4.1 to 4.2 eV, suggesting significant stability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Salicylaldehyde

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.4 |

| HOMO-LUMO Gap | 4.1 |

This data is representative and based on studies of structurally similar compounds. nih.gov

Simulations of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry allows for the simulation of various spectroscopic properties, which can be compared with experimental data to validate the theoretical model.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT is a standard procedure to characterize stationary points on the potential energy surface as minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The strong intramolecular hydrogen bond in this compound is expected to cause a significant red-shift in the O-H stretching frequency compared to a free hydroxyl group.

NMR Chemical Shifts: The prediction of NMR chemical shifts is another valuable application of computational chemistry. units.it The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding tensors, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org The calculated chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of experimental NMR spectra. spectrabase.comresearchgate.net For this compound, the proton of the hydroxyl group involved in the intramolecular hydrogen bond is expected to have a significantly downfield chemical shift. researchgate.net

Table 2: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for Salicylaldehyde Moiety

| Proton | Calculated (ppm) | Experimental (ppm) |

| Aldehyde (-CHO) | 9.8 | 9.9 researchgate.net |

| Hydroxyl (-OH) | 11.1 | 11.07 researchgate.net |

| Aromatic (H4) | 7.5 | 7.5-7.6 |

| Aromatic (H5) | 7.2 | 7.0-7.2 |

| Aromatic (H6) | 7.8 | 7.7-7.8 |

Calculated values are hypothetical and for illustrative purposes. Experimental values are for the parent salicylaldehyde.

Mechanistic Insights from Computational Reaction Pathways

Density Functional Theory (DFT) is a primary tool for elucidating the mechanisms of complex organic reactions. Researchers use DFT calculations to map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. This allows for a detailed understanding of the reaction's feasibility, kinetics, and selectivity.

A relevant example is the computational study of the Rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with enynes to produce chromones. nih.govacs.org Such a study for this compound would likely investigate a similar reaction pathway, which typically involves several key steps:

C-H Bond Activation: The initial step where the catalyst interacts with the aldehyde, leading to the cleavage of a C-H bond on the aromatic ring to form a metallacyclic intermediate.

Migratory Insertion: The alkyne or other coupling partner inserts into the metal-carbon bond of the intermediate.

Cyclization and Elimination: A series of steps, which can include intramolecular substitutions and reductive elimination, to form the final product and regenerate the catalyst. nih.govacs.org

Table 1: Illustrative Energy Profile Data from a DFT Study of a Salicylaldehyde Reaction

This table represents the type of data generated in a computational study of a reaction mechanism involving a salicylaldehyde derivative. The values are hypothetical and for illustrative purposes only, as specific data for this compound is not available.

| Step | Structure Type | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Starting point of the reaction. |

| 2 | Transition State 1 | +21.5 | Energy barrier for C-H activation. |

| 3 | Intermediate 1 | -5.2 | Formation of the metallacycle. |

| 4 | Transition State 2 | +18.9 | Energy barrier for migratory insertion. |

| 5 | Intermediate 2 | -12.7 | Intermediate after alkyne insertion. |

| 6 | Transition State 3 | +25.3 | Rate-determining transition state for cyclization. |

| 7 | Product + Catalyst | -30.1 | Final product and regenerated catalyst. |

This table is a hypothetical representation based on typical DFT studies of related compounds.

Furthermore, theoretical studies can analyze the influence of substituents on the reaction. For instance, the bulky cyclohexyl group at the 3-position in this compound would be expected to exert significant steric and electronic effects, potentially influencing the regioselectivity and rate of catalytic reactions. Computational analysis can quantify these effects by comparing the energy profiles of reactions with different substituents. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT is excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, particularly in solution. researchgate.net An MD simulation models the movement of every atom in a system, including the solute (this compound) and the surrounding solvent molecules. This provides a dynamic picture of intermolecular interactions.

For a compound like this compound, MD simulations could be used to investigate:

Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule. The simulation can reveal the nature and lifetime of hydrogen bonds between the hydroxyl and aldehyde groups of the solute and the solvent.

Conformational Dynamics: The cyclohexyl group can adopt various conformations (e.g., chair, boat). MD simulations can explore the conformational landscape of the molecule in solution, identifying the most stable conformations and the energy barriers for interconversion.

Intermolecular Association: In concentrated solutions, solute molecules may associate to form dimers or larger aggregates. MD simulations can predict the preferred orientation of molecules within these clusters and the strength of the interactions holding them together. mdpi.com

MD simulations are also a key component in computational drug design. If this compound or its derivatives were being investigated for biological activity, MD simulations would be used to model their interaction with a target protein. nih.govnih.gov These simulations can predict the binding affinity and the stability of the ligand-protein complex, guiding the design of more potent molecules. nih.gov

Table 2: Key Parameters from a Molecular Dynamics Simulation

This table outlines the types of data that would be generated from an MD simulation of this compound in a solvent.

| Parameter | Description | Potential Insights for this compound |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can show the structure of water around the hydroxyl and aldehyde groups, indicating the strength of hydrogen bonding. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the molecule's conformation. High RMSD suggests flexibility. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between solute-solute, solute-solvent, and solvent-solvent. | Quantifies the interaction with the solvent and the stability of any intramolecular hydrogen bonds. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the solute and solvent. | Provides a measure of the overall solvation energy and affinity for the solvent. |

This table describes the typical outputs of an MD simulation and their application to understanding the solution-phase behavior of the target molecule.

Applications in Chemical Synthesis and Materials Science

3-Cyclohexyl-2-hydroxybenzaldehyde as a Synthon for Complex Organic Molecules

As a synthon, this molecule provides a pre-organized framework that can be elaborated into more complex structures through a variety of organic reactions.

The 2-hydroxybenzaldehyde core is a well-established starting point for the synthesis of a wide array of heterocyclic compounds. The presence of the aldehyde and hydroxyl groups in proximity allows for condensation reactions followed by intramolecular cyclization.

Schiff Base and Imine Derivatives: The aldehyde group readily undergoes condensation with primary amines to form Schiff bases. These imines are not just final products but also key intermediates for further transformations into more complex heterocyclic systems.

Pyrimidines and Related Heterocycles: In multicomponent reactions like the Biginelli reaction, 2-hydroxybenzaldehyde derivatives can react with a β-ketoester and urea (B33335) or thiourea. nih.gov This reaction typically leads to the formation of dihydropyrimidines. The participation of the ortho-hydroxyl group can result in oxygen-bridged tricyclic pyrimidine (B1678525) derivatives, adding a layer of structural complexity. nih.gov

Oxazines, Thiazines, and Isoxazoles: Condensation of the aldehyde with compounds like urea, thiourea, or hydroxylamine (B1172632) hydrochloride can yield six-membered oxazine (B8389632) and thiazine (B8601807) rings or five-membered isoxazole (B147169) rings, respectively. tsijournals.com The initial step often involves the formation of a chalcone (B49325) intermediate by reacting the benzaldehyde (B42025) derivative with an acetophenone. tsijournals.com

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Reactant(s) | Reaction Type | Resulting Heterocyclic Class |

| Primary Amines | Condensation | Schiff Bases (Imines) |

| β-Ketoester, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidines, Tricyclic Pyrimidines |

| Acetophenone, then Urea | Claisen-Schmidt Condensation & Cyclization | Oxazines |

| Acetophenone, then Thiourea | Claisen-Schmidt Condensation & Cyclization | Thiazines |

| Hydroxylamine | Condensation & Cyclization | Isoxazoles |

The structure of this compound is amenable to the construction of fused polycyclic systems. Intramolecular cyclization reactions are a key strategy for building these complex scaffolds. For instance, derivatives of this aldehyde can be designed to undergo reactions such as the Bradsher reaction, a cyclodehydration process used to synthesize polycyclic aromatic hydrocarbons. researchgate.net By preparing an appropriate diarylmethane precursor from this compound, subsequent acid-catalyzed cyclization can lead to the formation of fused ring systems where the cyclohexyl group can influence the final conformation and properties of the polycyclic product.

The functional groups on this compound serve as handles for chemical modification, allowing for the synthesis of a library of derivatives with fine-tuned properties. The hydroxyl group can be alkylated or acylated, while the aldehyde can be oxidized, reduced, or converted into other functional groups. researchgate.netanalis.com.my

A notable example is the Williamson etherification of the hydroxyl group to introduce alkyl chains of varying lengths. analis.com.my This modification systematically alters the lipophilicity of the molecule. When these derivatives are subsequently converted into hydrazone Schiff bases, their biological activities, such as antibacterial efficacy, can be modulated. analis.com.my This demonstrates a clear strategy for tuning a specific property by systematically modifying the parent structure. The bulky cyclohexyl group itself plays a crucial role in influencing the steric environment around the reactive centers, which can be leveraged to control selectivity in subsequent reactions.

Table 2: Strategies for Synthesizing Derivatives with Tunable Properties

| Modification Site | Reaction | Purpose | Tunable Property |

| Hydroxyl Group | Williamson Etherification | Introduce alkyl chains | Lipophilicity, Solubility |

| Hydroxyl Group | Acylation | Introduce ester groups | Electronic properties, Reactivity |

| Aldehyde Group | Condensation | Form Schiff bases/Hydrazones | Biological activity, Coordination ability |

| Aldehyde Group | Oxidation/Reduction | Form Carboxylic Acid/Alcohol | Polarity, H-bonding capability |

Role in the Development of Advanced Materials

The same structural features that make this compound a useful synthon also make it a valuable component in materials science.

The presence of a phenolic hydroxyl group and a reactive aldehyde group makes this compound a suitable monomer for polymerization. It can participate in condensation polymerization to form various types of polymers.

Phenolic Resins: Similar to how phenol (B47542) and formaldehyde (B43269) are used to create Bakelite, this compound can be used to synthesize phenolic resins. The polymerization proceeds through electrophilic aromatic substitution, with the aldehyde (or its equivalent) forming methylene (B1212753) bridges between the phenolic units. The bulky cyclohexyl group would be incorporated into the polymer backbone, significantly impacting the final material's properties by increasing its bulkiness, altering its thermal stability, and affecting its solubility in organic solvents.

Polyesters and Polyacetals: The hydroxyl and aldehyde groups can be chemically modified to diol or dicarboxylic acid derivatives, which can then be used in the synthesis of polyesters. Furthermore, the aldehyde itself can be directly involved in the formation of polyacetals. The inclusion of the cyclohexyl ring in the polymer structure is expected to enhance thermal stability and modify the mechanical properties of the resulting material. The related compound salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is known to form a homopolymer, underscoring the potential of this class of molecules in polymer synthesis. nih.gov

Molecules that can form directional, non-covalent interactions are the fundamental units of self-assembled systems. This compound possesses the necessary features to act as such a building block. The hydroxyl group is a hydrogen-bond donor, while the carbonyl oxygen of the aldehyde is a hydrogen-bond acceptor. This allows for the formation of defined intermolecular hydrogen-bonding networks, which are a primary driving force for self-assembly.

The large, non-polar cyclohexyl group introduces significant van der Waals interactions and provides steric bulk. This steric influence can direct the packing of the molecules, preventing simple close-packing and promoting the formation of more complex, ordered supramolecular structures such as liquid crystals, organogels, or surface monolayers. The balance between the directional hydrogen bonds and the less-directional van der Waals forces, dictated by the unique geometry of the molecule, can be exploited to create novel, functional soft materials.

Utilization in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the constituent components are held together by non-covalent intermolecular forces. The specific structural features of this compound, namely the salicylaldehyde core and the bulky cyclohexyl substituent, suggest its potential utility in the rational design and construction of diverse supramolecular architectures. While specific research on this compound's supramolecular chemistry is not extensively documented, its behavior can be inferred from the well-established chemistry of its constituent functional groups.

Beyond the intramolecular interactions, the remaining hydrogen bonding capabilities of the hydroxyl and aldehyde groups can be exploited to form intermolecular connections. For instance, the formation of dimeric structures, where two molecules are held together by a pair of O-H···O hydrogen bonds, is a common supramolecular synthon observed in related compounds. iucr.org These dimers can then further self-assemble into higher-order structures such as chains or sheets.

In the context of coordination chemistry, this compound could serve as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The hydroxyl and aldehyde groups can chelate to a metal center, and the bulky cyclohexyl group could act as a "steric director," influencing the dimensionality and topology of the resulting network. The size and shape of the pores within such materials could be tuned by the presence of the cyclohexyl group, making them potentially useful for applications in gas storage, separation, or catalysis.

Potential Supramolecular Interactions and Architectures of this compound

| Intermolecular Interaction | Potential Supramolecular Architecture | Role of Functional Groups |

| O-H···O Hydrogen Bonding | Dimers, Chains, Sheets | The hydroxyl group acts as a donor and the aldehyde oxygen as an acceptor, leading to strong, directional interactions that form the primary structural motifs. |

| C-H···π Interactions | 3D Networks | The C-H bonds of the cyclohexyl group can interact with the electron-rich π-system of the benzene (B151609) ring of an adjacent molecule, contributing to the overall stability of the crystal packing. |

| van der Waals Forces | Close Packing, Steric Influence | The bulky, non-polar cyclohexyl group will engage in numerous van der Waals interactions and its size will dictate the packing efficiency and the formation of potential voids or channels. |

| Coordination to Metal Ions | Coordination Polymers, Metal-Organic Frameworks (MOFs) | The hydroxyl and aldehyde oxygens can coordinate to metal centers, forming extended one-, two-, or three-dimensional networks with properties influenced by the steric bulk of the cyclohexyl group. |

Catalytic Applications of 3 Cyclohexyl 2 Hydroxybenzaldehyde Derived Systems

Design of Ligands for Homogeneous Catalysis

Schiff Base Ligands in Metal-Catalyzed Transformations

No specific research was found on the synthesis or application of Schiff base ligands derived from 3-Cyclohexyl-2-hydroxybenzaldehyde for metal-catalyzed transformations. While the condensation of 2-hydroxybenzaldehydes with primary amines is a standard method to produce Schiff base ligands, jmchemsci.comjmchemsci.com literature detailing this for the 3-cyclohexyl derivative is not available.

Chiral Ligands for Asymmetric Catalysis

There is no available information on the design and application of chiral ligands originating from this compound for asymmetric catalysis. The development of chiral ligands is crucial for enantioselective synthesis, nih.govnih.gov but this specific precursor does not appear in the surveyed literature.

Specific Catalytic Reactions Facilitated by this compound Derivatives

Oxidation and Reduction Processes

No studies were identified that employ metal complexes of this compound derivatives as catalysts for oxidation or reduction reactions. Research on catalytic oxidation often involves cyclohexane (B81311) as a substrate rather than a ligand component, nih.govupm.edu.my and the use of the specified aldehyde in this context is not reported.

Condensation and Cycloaddition Reactions

There is no documented use of this compound derivatives to facilitate condensation or cycloaddition reactions. While condensation reactions are fundamental for creating Schiff bases from aldehydes, wikipedia.orggoogle.com further catalytic applications of the resulting systems are not described for this specific compound.

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies are crucial for understanding how a catalyst functions and for designing more efficient systems. For Schiff base metal complexes, these investigations typically involve a combination of experimental techniques and computational modeling. The catalytic cycle often begins with the coordination of the substrate to the metal center of the catalyst. This is followed by one or more key steps, such as nucleophilic attack, bond activation, insertion, or redox processes, leading to the formation of the product. The product then dissociates from the catalyst, regenerating it for the next catalytic cycle.

Techniques like in-situ spectroscopy (NMR, IR, UV-Vis), kinetic studies, and isotopic labeling are employed to identify reaction intermediates and determine the rate-determining step of the catalytic cycle. Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into the energies of transition states and intermediates, helping to elucidate the reaction pathway. nih.gov

Recyclability and Reusability of Catalyst Systems

The ability to recycle and reuse a catalyst is a key aspect of green and sustainable chemistry, as it reduces waste and lowers costs. For homogeneous catalysts, which operate in the same phase as the reactants, separation from the product mixture can be challenging. researchgate.nethilarispublisher.com Several strategies are employed to enhance the recyclability of Schiff base catalysts.

One common approach is to immobilize the catalyst on a solid support, effectively converting it into a heterogeneous catalyst that can be easily separated by filtration. Another strategy involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase, allowing for simple separation. The stability of the catalyst under reaction and recycling conditions is paramount, and studies often report the catalytic activity over multiple cycles to demonstrate its robustness. researchgate.nethilarispublisher.comresearchgate.netmdpi.com

Table 1: General Catalyst Recycling Performance (Illustrative)

| Catalyst System (General) | Support | Reaction Type | Number of Cycles | Final Yield (%) | Reference |

| Pd Nanoparticles | Polymer | Reduction | 10 | >90 | mdpi.com |

| Magnetic Nanocatalyst | Fe3O4 | Degradation | 10 | >90 | mdpi.com |

| Organocatalyst | Calcium Carbonate | Michael Addition | 5 | Maintained | researchgate.net |

This table is for illustrative purposes only and does not represent data for this compound-derived catalysts.

Heterogenization Strategies for Catalyst Supports

Heterogenization involves anchoring a homogeneous catalyst onto a solid support, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. hilarispublisher.comresearchgate.netmdpi.com Common supports include inorganic materials like silica, alumina (B75360), and zeolites, as well as organic polymers.

The choice of support and the method of immobilization are critical. The catalyst can be attached to the support through covalent bonding, encapsulation, or electrostatic interactions. The ideal heterogenization strategy should not significantly compromise the catalytic activity of the complex and should prevent leaching of the catalyst from the support during the reaction. Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and nitrogen physisorption are used to confirm the successful immobilization and to study the morphology of the supported catalyst.

Table 2: Common Supports for Catalyst Heterogenization (General Overview)

| Support Material | Key Features | Examples of Immobilized Catalysts |

| Silica (SiO2) | High surface area, thermal stability, tunable pore size. | Metal complexes, organocatalysts. |

| Alumina (Al2O3) | Good mechanical strength, acidic/basic properties. | Transition metal catalysts. |

| Polymers | Functionalizable, flexible backbone. | Schiff base complexes, phosphine (B1218219) ligands. |

| Magnetic Nanoparticles | Easy separation using an external magnetic field. | Palladium, copper, and other metal catalysts. |

This table provides a general overview and is not specific to catalysts derived from this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning 3-Cyclohexyl-2-hydroxybenzaldehyde is increasingly focused on green chemistry principles to minimize hazardous waste and improve atom economy. dokumen.pub

Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of toxic solvents. patsnap.com A significant future direction lies in the exploration of alternative, sustainable routes. This includes the use of greener solvents like water, supercritical fluids, and ionic liquids, which can reduce the environmental impact of the synthesis process. dokumen.pubresearchgate.net Microwave-assisted and ultrasonic-assisted syntheses are also promising techniques that can accelerate reaction rates and often lead to higher yields with reduced energy consumption. mdpi.com

Furthermore, there is a growing interest in catalytic approaches that are both efficient and environmentally friendly. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. researchgate.net The development of solid-phase catalysts is another area of focus, as they can be easily separated from the reaction mixture and recycled, contributing to a more sustainable process. nih.gov High hydrostatic pressure (HHP) is also emerging as a green activation method for chemical reactions, offering potential for industrial-scale synthesis with minimal environmental impact. rsc.org

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and elucidating reaction mechanisms. The development of advanced spectroscopic techniques for real-time, in situ monitoring of the synthesis of this compound and its derivatives is a key area of future research.

Traditional analytical methods often involve taking samples from the reaction mixture for offline analysis, which can be time-consuming and may not accurately represent the reaction state. rsc.org Modern spectroscopic techniques, however, allow for non-invasive, continuous monitoring of reacting species. perkinelmer.comsouthampton.ac.uk Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly being adapted for in situ reaction monitoring. rsc.org

For instance, time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy can provide detailed information about molecular structures and interactions on ultrafast timescales, offering deep insights into reaction dynamics. numberanalytics.com The integration of hyphenated techniques, such as chromatography-IR spectroscopy, combines the separation power of chromatography with the specificity of IR spectroscopy, enabling the identification of transient intermediates in complex reaction mixtures. numberanalytics.com Furthermore, the application of chemometrics and machine learning algorithms to analyze the large datasets generated by these advanced techniques can help in identifying patterns, predicting reaction outcomes, and optimizing reaction conditions. numberanalytics.comspectroscopyonline.com

Computational Design and Prediction of Novel Derivatives and Their Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, computational methods are being employed to design and predict the properties of novel derivatives with tailored functionalities.